molecular formula C28H44NO2.Cl<br>C28H44ClNO2 B146324 Methylbenzethonium chloride CAS No. 25155-18-4

Methylbenzethonium chloride

Cat. No.: B146324
CAS No.: 25155-18-4
M. Wt: 462.1 g/mol
InChI Key: QWZLBLDNRUUYQI-UHFFFAOYSA-M
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Description

  • Mechanism of Action

    Methylbenzethonium chloride is a quaternary ammonium compound commonly used as a preservative and disinfectant in a variety of personal care and healthcare products . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

    Target of Action

    This compound’s primary targets are a broad spectrum of microorganisms, including bacteria, viruses, and fungi . It is used in various personal care and healthcare products due to its broad-spectrum antibacterial activity .

    Mode of Action

    This compound interacts with its targets by disrupting their cellular processes. As a quaternary ammonium compound, it has surfactant, antiseptic, and broad-spectrum antimicrobial properties . It is highly effective against pathogens such as methicillin-resistant Staphylococcus aureus, Salmonella, Escherichia coli, Clostridium difficile, hepatitis B virus, hepatitis C virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and norovirus .

    Biochemical Pathways

    Its broad-spectrum antimicrobial activity suggests that it likely interferes with multiple biochemical pathways essential for the survival and replication of microorganisms .

    Result of Action

    The result of this compound’s action is the inhibition of microbial growth. By disrupting the cellular processes of microorganisms, it prevents their proliferation, thereby serving as an effective preservative and disinfectant .

    Action Environment

    The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of organic matter, pH, temperature, and the specific strains of microorganisms present . .

    Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Methylbenzethonium chloride undergoes various reactions, including

      Common Reagents and Conditions: Benzyl chloride, N,N-dimethylethanolamine, and organic solvents.

      Major Products: The primary product is this compound itself.

  • Scientific Research Applications

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QWZLBLDNRUUYQI-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H44ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    462.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    101912-16-7, 1320-44-1, 25155-18-4
    Record name Quat 20
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methylbenzethonium chloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Methylbenzethonium chloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417
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    Record name BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE
    Source FDA Global Substance Registration System (GSRS)
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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